

Application Notes and Protocols for N-Acylation of 3,4,5-T trimethoxyaniline

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Compound of Interest

Compound Name: **3,4,5-T trimethoxyaniline**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-acylation of **3,4,5-T trimethoxyaniline**, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document details various methodologies, summarizes quantitative data, and provides explicit experimental protocols.

Introduction to N-Acylation of 3,4,5-T trimethoxyaniline

N-acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto a nitrogen atom. For **3,4,5-T trimethoxyaniline**, this transformation is crucial for the synthesis of a wide range of compounds with applications in medicinal chemistry, including the development of antimicrobial and anticancer agents. The reaction involves the nucleophilic attack of the amino group of **3,4,5-T trimethoxyaniline** on an electrophilic acylating agent, such as an acyl chloride or acid anhydride. The presence of a base is often required to neutralize the acidic byproduct and to facilitate the reaction.

General Reaction Scheme

The general chemical equation for the N-acylation of **3,4,5-T trimethoxyaniline** is as follows:

Caption: General N-acylation of **3,4,5-T trimethoxyaniline**.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the N-acylation of **3,4,5-trimethoxyaniline** and related anilines, providing a comparative overview of different methodologies.

Entry	Acylating Agent	Base	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Acetyl chloride	Pyridine	-	-	RT	-	-	[1][2]
2	Benzoyl chloride	Triethyl amine	-	THF	25	5	-	[3]
3	Acetic anhydride	-	-	Water	RT	0.13	92	[4]
4	Acyl chloride s	Triethyl amine	-	CH ₂ Cl ₂	RT	12	-	[5]
5	3,4,5-Trimethoxybenzoyl chloride	Triethyl amine	-	THF	25	5	-	[3]

Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific information was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key N-acylation reactions are provided below. These protocols are intended to serve as a guide for researchers in the lab.

Protocol 1: N-Acetylation using Acetic Anhydride in Water

This protocol describes a green and efficient method for the N-acetylation of anilines using acetic anhydride in an aqueous medium.

Materials:

- **3,4,5-Trimethoxyaniline**
- Acetic anhydride
- Deionized water
- Diethyl ether
- Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a 50 mL round-bottomed flask, a mixture of **3,4,5-trimethoxyaniline** (1 mmol) and acetic anhydride (1.2 mmol) is stirred in water at room temperature.[4]
- The progress of the reaction is monitored by TLC.[4]
- Upon completion of the reaction (typically within 8 minutes), the reaction mixture is dissolved in diethyl ether (5 mL).[4]
- The solution is allowed to stand at room temperature for 1 hour, during which time crystals of the product will form.[4]
- The crystalline product is collected by filtration.[4]

Protocol 2: N-Benzoylation using Benzoyl Chloride and Triethylamine

This protocol details the N-benzoylation of a substituted aniline using benzoyl chloride in the presence of triethylamine as a base. This can be adapted for **3,4,5-trimethoxyaniline**.

Materials:

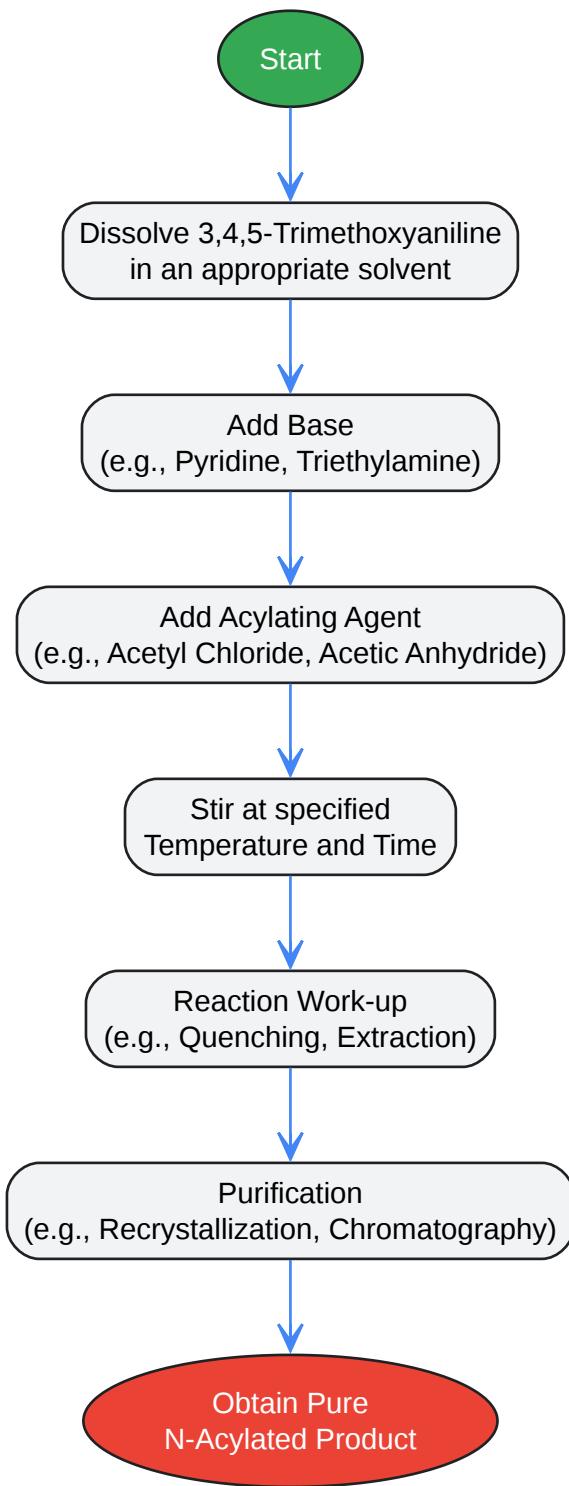
- **3,4,5-Trimethoxyaniline**
- 3,4,5-Trimethoxybenzoyl chloride
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Magnesium sulfate, anhydrous
- Standard laboratory glassware (round-bottomed flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

- To a solution of **3,4,5-trimethoxyaniline** (or a related aniline like 3,4-difluoroaniline, 4 mmol) in anhydrous THF, add triethylamine (15 mL) as a catalyst.[3]
- Add 3,4,5-trimethoxybenzoyl chloride (5 mmol) to the mixture.[3]
- Stir the reaction mixture at 298 K (25 °C) for 5 hours.[3]
- After the reaction is complete, treat the mixture with water and extract the product with ethyl acetate.[3]
- Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3]
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

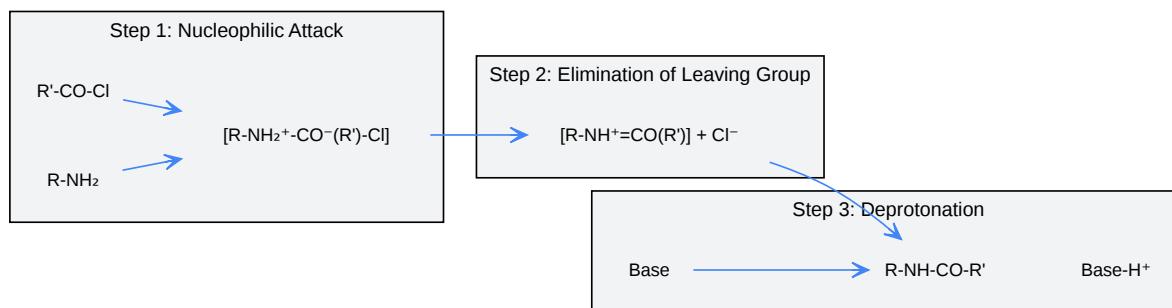
The following diagram illustrates the general workflow for the N-acylation of **3,4,5-trimethoxyaniline**.



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Caption: General workflow for N-acylation.

The mechanism of N-acylation with an acyl chloride in the presence of a base like pyridine involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[\[1\]](#)[\[2\]](#)

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Caption: N-acylation reaction mechanism overview.

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